2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol
Description
2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol (CAS: 1823357-87-4) is a fluorinated ether-alcohol with the molecular formula C₈H₁₇FO₂ and a molecular weight of 164.22 g/mol. It is a liquid stored at -20°C to maintain stability, protected from light and moisture . This compound is identified as SC-1163 in commercial catalogs and is utilized as a metabolite of the antiplatelet drug Prasugrel (specifically Metabolite M6), highlighting its role in pharmaceutical research . Its structure features a branched ether chain with a fluorine atom at the β-position of the propoxy group, which enhances its metabolic stability and influences its physicochemical properties .
Properties
IUPAC Name |
2-(2-fluoro-2-methylpropoxy)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO2/c1-7(2,9)6-11-8(3,4)5-10/h10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXERLMYLLAVUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OCC(C)(C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823357-87-4 | |
| Record name | 2-(2-fluoro-2-methylpropoxy)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol typically involves the reaction of 2-fluoro-2-methylpropane with an appropriate alcohol under controlled conditions. One common method is the reaction of 2-fluoro-2-methylpropane with 2-methylpropan-1-ol in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (C=O), resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alkenes.
Substitution: Compounds with different halogens or functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Agents
Fluorinated compounds, including 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol, are known for their enhanced biological activity compared to their non-fluorinated counterparts. Research has indicated that this compound can serve as a precursor for developing antiviral and anticancer drugs. For instance, its structural modifications have been explored to improve selectivity and potency against specific targets such as cyclin-dependent kinases (CDKs) .
Case Study: CDK Inhibitors
In studies involving CDK inhibitors, the introduction of fluorinated alkyl chains has been shown to significantly enhance the inhibitory activity against CDK2, with some derivatives exhibiting IC50 values in the nanomolar range . The structure-activity relationship (SAR) analysis indicates that the presence of fluorine contributes to increased lipophilicity and binding affinity.
Synthetic Organic Chemistry
Building Block for Synthesis
This compound is utilized as a building block in the synthesis of various ethers and esters. Its unique structure allows for selective reactions that can lead to complex organic molecules. It plays a crucial role in the synthesis of pharmaceuticals and agrochemicals, where precise molecular architecture is essential.
Table 1: Synthetic Applications
| Reaction Type | Example Products | Reference |
|---|---|---|
| Ether Formation | Alkyl ethers | |
| Ester Formation | Esters for drug delivery | |
| Fluorination | Fluorinated derivatives |
Material Science
Biodegradable Polymers
Recent research has explored the use of fluorinated alcohols in the development of biodegradable materials. The incorporation of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol into polymer matrices enhances their mechanical properties while maintaining biodegradability. This is particularly relevant in biomedical applications where temporary implants are needed.
Case Study: Biodegradable Implants
A study investigated the use of fluorinated polymers in orthopedic implants, demonstrating improved mechanical integrity and controlled degradation rates when incorporating fluorinated compounds . The results showed that these materials could provide adequate support during healing while gradually degrading without toxic effects.
Cosmetic Formulations
Emulsifiers and Stabilizers
In cosmetic chemistry, fluorinated compounds are often used as emulsifiers or stabilizers due to their unique surface-active properties. The application of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol can enhance the stability of formulations by improving texture and skin feel .
Table 2: Cosmetic Applications
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity to these targets, leading to altered biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Key Comparative Insights :
Structural Features: Fluorine vs. Bromine/Hydrogen: The fluorine atom in the target compound reduces metabolic degradation compared to non-halogenated analogs (e.g., 2-methyl-2-phenylpropan-1-ol) and alters electronic properties relative to brominated derivatives (e.g., 2-(4-bromophenyl)-2-methylpropan-1-ol) . Ether vs. Ester/Amino Alcohol: The ether linkage provides greater hydrolytic stability than ester-containing analogs (e.g., 2-(1-cyclohexylethoxy)-2-methylpropyl propanoate) and avoids the basicity of amino alcohols (e.g., 2-(benzylamino)-2-methylpropan-1-ol) .
Physicochemical Properties: Polarity and Solubility: The fluorine atom increases polarity, enhancing solubility in polar solvents compared to hydrocarbon-rich analogs like 2-methyl-2-phenylpropan-1-ol. However, it is less hydrophilic than amino alcohols (e.g., 2-[bis(2-hydroxyethyl)amino]-2-methylpropan-1-ol) . Boiling Point/Melting Point: Fluorination typically elevates boiling points due to increased molecular interactions, but the liquid state of the target compound contrasts with solid amino alcohols (e.g., 2-(benzylamino)-2-methylpropan-1-ol) .
Applications: Pharmaceuticals: The target compound’s role as a metabolite contrasts with bioactive amino alcohols (e.g., 2-{[2-(3-fluorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol), which are designed for direct therapeutic activity . Industrial Use: Non-pharmaceutical analogs, such as 2-(1-cyclohexylethoxy)-2-methylpropyl propanoate, are employed in fragrances, emphasizing divergent industrial applications .
Synthesis and Handling: The target compound’s synthesis likely involves fluorinated reagents and etherification steps, requiring specialized conditions compared to esterification () or aromatic substitution () methods . Safety protocols for fluorinated compounds emphasize avoiding hydrolysis, whereas amino alcohols require precautions against basicity and toxicity .
Research Findings and Data
- Metabolic Stability: Fluorination in the target compound reduces cytochrome P450-mediated oxidation, enhancing its half-life compared to non-fluorinated alcohols .
- Intermolecular Interactions : Refractometric studies of similar alcohols (e.g., 2-methylpropan-1-ol) reveal that fluorine’s electronegativity strengthens dipole-dipole interactions, affecting excess molar volume and refractive indices .
- Environmental Impact: Fluorinated compounds like the target may exhibit persistence in ecosystems, contrasting with biodegradable esters (e.g., 2-(1-cyclohexylethoxy)-2-methylpropyl propanoate) .
Biological Activity
2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol is a compound that has garnered attention due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to summarize the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol can be represented as follows:
This compound features a fluorinated alkyl chain which is hypothesized to influence its interaction with biological targets.
Biological Activity
Research indicates that compounds similar to 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol exhibit a range of biological activities:
- Antimicrobial Properties : Some studies suggest that fluorinated alcohols can exhibit antimicrobial activity, making them candidates for further investigation in infection control.
- Anti-inflammatory Effects : Certain derivatives have been shown to modulate inflammatory responses, which may be relevant in treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme inhibition | Modulation of metabolic pathways |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various fluorinated alcohols, including derivatives structurally related to 2-(2-Fluoro-2-methylpropoxy)-2-methylpropan-1-ol. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Case Study 2: Anti-inflammatory Potential
Another research project focused on the anti-inflammatory properties of similar compounds. The results demonstrated that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro, indicating a promising avenue for managing conditions like rheumatoid arthritis.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity. For instance, the introduction of fluorine atoms has been shown to improve the lipophilicity and bioavailability of similar compounds, which may translate into enhanced therapeutic efficacy.
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Alkyl alcohol without fluorine | Low | Poor bioavailability |
| Alkyl alcohol with fluorine substitution | High | Enhanced receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
